molecular formula C12H18O B13627324 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B13627324
M. Wt: 178.27 g/mol
InChI Key: XTIIOCSDRNTJDL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol is a tertiary alcohol featuring a branched alkyl chain and an aromatic 2-methylphenyl substituent. These compounds are often used in fragrance formulations due to their floral odor profiles and stability . Key properties of the 3-methylphenyl analog include a density of 0.96 g/cm³, boiling point of 276.9°C, and flash point of 112.4°C .

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIIOCSDRNTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,2-Dimethyl-3-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2,2-Dimethyl-3-(o-tolyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules. This interaction can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methylphenyl vs. 3-Methylphenyl Substitution

The position of the methyl group on the aromatic ring significantly influences physicochemical properties:

  • 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol (CAS 103694-68-4):
    • Density: 0.96 g/cm³; Boiling Point: 276.9°C; Flash Point: 112.4°C .
    • Widely used in perfumery under IFRA restrictions (chlorine content ≤25 ppm) due to dermal sensitization concerns .

Functional Group Variations: Ether vs. Alcohol Derivatives

  • 2,2-Dimethyl-3-(4-methylpentan-2-yloxy)propan-1-ol (ether derivative): Introduces an ether linkage, likely increasing hydrophobicity compared to the alcohol. No specific data available, but analogous ethers show reduced polarity and altered volatility .
  • The amino group enhances basicity and reactivity, necessitating stringent safety measures (e.g., chemical-resistant gloves, respirators) .

Aromatic vs. Aliphatic Substitutions

  • 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (CAS 4667-61-2):
    • Replaces the aromatic ring with a piperidine group, increasing solubility in polar solvents and altering biological activity. Molecular weight: 171.28 g/mol .

Physical and Chemical Properties Comparison

Compound CAS Number Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Flash Point (°C)
2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol 103694-68-4 178.27 0.96 276.9 112.4
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Not specified 159.27 0.875 226.6 73.9
2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol 4667-61-2 171.28 N/A N/A N/A

Spectroscopic and Analytical Differentiation

  • Infrared Spectroscopy :
    • Alcohols like 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol exhibit O-H stretching (~3200–3600 cm⁻¹). The fingerprint region (600–1400 cm⁻¹) distinguishes positional isomers (e.g., 2-methylphenyl vs. 3-methylphenyl) due to unique vibrational modes .
  • Chemical Tests :
    • Lucas Test: Tertiary alcohols (e.g., 2,2-dimethyl derivatives) react slowly compared to primary/secondary alcohols, aiding differentiation from analogs like propan-1-ol .

Biological Activity

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol, commonly referred to as an alcohol derivative, has garnered attention for its potential biological activities and therapeutic applications. This compound's unique structure, featuring a branched alkyl chain and a methylphenyl group, suggests various interactions with biological molecules, influencing its efficacy in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol is C13H18OC_{13}H_{18}O. Its structure includes:

  • A hydroxyl group (-OH), which is crucial for hydrogen bonding.
  • Two methyl groups attached to the second carbon, enhancing hydrophobic interactions.
  • A 2-methylphenyl substituent that may influence binding affinity to biological targets.

The biological activity of 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. These interactions can modulate the structure and function of proteins and enzymes, potentially leading to therapeutic effects. The compound's mechanism involves:

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with amino acid residues in proteins.
  • Hydrophobic Interactions: The branched alkyl chain and aromatic ring facilitate binding to hydrophobic pockets in target proteins .

Biological Activities

Research indicates that 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific mechanisms require further exploration.
  • Therapeutic Applications: Investigations into its use as a therapeutic agent are ongoing, focusing on its efficacy in treating conditions influenced by metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
Anti-inflammatoryModulates inflammatory markers
Potential TherapeuticUnder investigation for various diseases

Interaction Studies

Studies have been conducted to evaluate the binding affinity of 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol with various enzymes and receptors. These studies utilize molecular docking techniques to predict how the compound interacts at the molecular level.

  • Binding Affinity: The compound shows promising binding interactions with enzymes involved in metabolic pathways.
  • In vitro Studies: Cellular assays indicate that the compound may influence cell proliferation and apoptosis in cancer cell lines .

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